molecular formula C17H18N3NaO3S B12367296 Omeprazole-d3 (sodium)

Omeprazole-d3 (sodium)

Cat. No.: B12367296
M. Wt: 370.4 g/mol
InChI Key: RYXPMWYHEBGTRV-VZHDTACQSA-N
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Description

Context of Stable Isotope Labeled Compounds in Drug Discovery and Development

Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope of that element. Common isotopes used in drug research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). aptochem.com These labeled compounds have become indispensable in various stages of drug discovery and development for several key reasons.

In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds are considered the gold standard for use as internal standards. scispace.comresearchgate.net An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to samples. It helps to correct for variability during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of the measurements. aptochem.com Stable isotope-labeled internal standards are ideal because they co-elute with the unlabeled drug (analyte) and exhibit similar ionization efficiency in the mass spectrometer, yet are distinguishable due to their mass difference. aptochem.com

Furthermore, stable isotope labeling is a powerful technique in drug metabolism studies. By administering a drug that contains a stable isotope, researchers can more easily trace and identify its metabolic products in complex biological matrices like plasma, urine, and tissues. researchgate.netresearchgate.net This approach aids in elucidating metabolic pathways and understanding how a drug is processed in the body.

Rationale for Deuterium Substitution in Pharmacological Research

The substitution of hydrogen with deuterium, a process known as deuteration, is a specific and impactful application of stable isotope labeling in pharmacology. humanjournals.com The rationale for this substitution is primarily based on the kinetic isotope effect (KIE) . pharmjournal.runih.gov The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the bond between carbon and hydrogen (C-H). dovepress.com Consequently, breaking a C-D bond requires more energy and occurs at a slower rate than breaking a C-H bond. dovepress.com

This difference in bond strength and cleavage rate can have significant implications for a drug's metabolic fate. Many drugs are metabolized by enzymes, such as the cytochrome P450 (CYP) family, in processes that involve the cleavage of C-H bonds. researchgate.net By strategically replacing hydrogen atoms at sites of metabolic attack with deuterium, the rate of metabolism can be slowed down. nih.gov This can lead to several desirable outcomes:

Reduced Metabolite-Related Toxicity: If a drug's toxicity is associated with a particular metabolite, slowing its formation through deuteration can lead to a safer profile. dovepress.com

Enhanced Therapeutic Efficacy: Increased exposure of the parent drug at its target site may enhance its therapeutic effect. dovepress.com

The strategic use of deuteration has emerged as a viable approach in drug development to create novel chemical entities with potentially improved properties compared to their non-deuterated counterparts. humanjournals.comresearchgate.net

Fundamental Role of Omeprazole-d3 (Sodium) as a Research Tool

Omeprazole-d3, specifically with the deuterium atoms on the methoxy (B1213986) group of the benzimidazole (B57391) ring, is a prime example of a deuterated compound used as a research tool. caymanchem.commedchemexpress.com Its fundamental role is multifaceted, with its most prominent application being an internal standard in bioanalytical methods.

Numerous studies have employed Omeprazole-d3 as an internal standard for the highly sensitive and specific quantification of omeprazole (B731) and its enantiomer, esomeprazole (B1671258), in biological samples such as human plasma. researchgate.net The use of Omeprazole-d3 in these liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures robust and reliable measurement of the drug's concentration, which is crucial for pharmacokinetic and bioequivalence studies. researchgate.net

Beyond its use as an internal standard, Omeprazole-d3 has also been utilized in metabolic profiling studies. In one such study, omeprazole and Omeprazole-d3 were co-administered to mice to facilitate the identification of omeprazole metabolites in the brain and plasma. nih.govresearchgate.netnih.gov The distinct mass difference of 3 Daltons between the metabolites of omeprazole and Omeprazole-d3 allowed for the confident identification of drug-related compounds in the complex biological matrix of the brain. nih.govresearchgate.netnih.gov This innovative approach highlights the utility of Omeprazole-d3 in elucidating the metabolic pathways of its parent compound in different tissues. nih.govresearchgate.netnih.gov

The following tables summarize key research findings where Omeprazole-d3 has been instrumental.

Table 1: Application of Omeprazole-d3 as an Internal Standard

Study FocusAnalytical MethodMatrixKey Finding
Quantification of EsomeprazoleLC-MS/MSHuman PlasmaA simple, sensitive, and specific method for quantifying esomeprazole was developed and validated. researchgate.net
Pharmacokinetics of CYP2C19 SubstratesLC-MS/MSHuman PlasmaOmeprazole-d3 was used to accurately measure omeprazole concentrations in a study assessing drug interactions.

Table 2: Research Utilizing Omeprazole-d3 for Metabolite Identification

Study FocusApproachMatrixKey Finding
Profiling of Omeprazole MetabolitesConcomitant administration of omeprazole and Omeprazole-d3Mouse Brain and PlasmaSeveral new metabolites of omeprazole were identified based on the characteristic mass difference between the unlabeled and deuterated forms. nih.govresearchgate.netnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18N3NaO3S

Molecular Weight

370.4 g/mol

IUPAC Name

sodium;4,5,7-trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide

InChI

InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/i5D,6D,7D;

InChI Key

RYXPMWYHEBGTRV-VZHDTACQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1[N-]C(=N2)S(=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H].[Na+]

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+]

Origin of Product

United States

Synthesis and Isotopic Characterization of Omeprazole D3 Sodium for Research Applications

Synthetic Methodologies for Deuterium (B1214612) Incorporation

The synthesis of Omeprazole-d3 typically involves the introduction of a deuterated methyl group at the methoxy (B1213986) position of the benzimidazole (B57391) ring. The general synthesis of omeprazole (B731) provides a framework for this isotopic labeling. A common method for preparing the core omeprazole structure involves a multi-step process:

Intermediate Thioether Synthesis: The process begins by reacting a pyridine (B92270) derivative, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, with 2-mercapto-5-methoxy-1H-benzimidazole. google.com This condensation reaction forms the thioether intermediate, 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylthio]-1H-benzimidazole. google.com

Oxidation: The subsequent step involves the oxidation of the thioether intermediate. Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or peracetic acid are used to convert the sulfide (B99878) group into a sulfoxide, yielding omeprazole. google.comasm.org

Deuterium Labeling: To produce Omeprazole-d3, a deuterated precursor is introduced. The labeling is specifically targeted to the methoxy group on the benzimidazole moiety. This is achieved by using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I), during the synthesis of the 2-mercapto-5-(methoxy-d3)-1H-benzimidazole precursor. The chemical name, 6-(Methoxy-d3)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole, confirms the position of the label. synzeal.com

Salt Formation: The final step to obtain the sodium salt involves reacting the synthesized Omeprazole-d3 with a sodium-containing base, such as sodium hydroxide. google.com

The incorporation of stable isotopes like deuterium has become a valuable strategy in drug development, as deuteration can potentially alter and improve the metabolic profiles of pharmaceutical compounds. medchemexpress.commedchemexpress.comisotope.com

Analytical Techniques for Isotopic Purity and Enrichment Assessment

Ensuring the quality of Omeprazole-d3 (sodium) for research applications requires rigorous analytical testing to determine its chemical purity, isotopic enrichment, and the absence of isotopic scrambling. The primary techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for both the quantification of omeprazole in biological matrices and the assessment of its deuterated analogue. scholarsresearchlibrary.comresearchgate.net In LC-MS/MS methods, Omeprazole-d3 is frequently used as an internal standard for the precise measurement of esomeprazole (B1671258) or omeprazole. scholarsresearchlibrary.com

Principle: The method relies on the mass difference between the analyte and the internal standard. Omeprazole-d3 has a mass that is three daltons higher than unlabeled omeprazole. nih.gov

Detection: Using multiple reaction monitoring (MRM) in positive ion mode, specific precursor-to-product ion transitions are monitored. For Omeprazole-d3, the protonated molecule [M+H]⁺ is detected at a mass-to-charge ratio (m/z) of 349.0, which fragments to a characteristic product ion at m/z 197.9. scholarsresearchlibrary.com In contrast, unlabeled omeprazole shows a transition from m/z 346.1 to 198.0. scholarsresearchlibrary.com

Isotopic Enrichment: High-resolution mass spectrometry (HR-MS) is particularly effective for evaluating isotopic enrichment. By analyzing the full scan mass spectrum, the relative intensities of the isotopic peaks corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂), and fully deuterated (d₃) forms can be integrated. rsc.org This allows for the calculation of the percentage of isotopic purity, with typical commercial standards achieving ≥99% deuterated forms. caymanchem.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structural integrity of the molecule. rsc.org While mass spectrometry confirms the mass difference, NMR provides detailed information about the chemical environment of the atoms. For deuterated compounds, comparing the ¹H NMR spectrum of the labeled compound to its non-labeled counterpart can confirm the success of the deuteration. The use of deuterated solvents is often required to achieve good enantiodiscrimination in NMR studies. nih.gov

The following table summarizes the key analytical parameters used in the assessment of Omeprazole-d3.

Technique Parameter Measured Typical Values / Observations Reference(s)
LC-MS/MS Precursor Ion [M+H]⁺m/z 349.0 scholarsresearchlibrary.com
Product Ionm/z 197.9 scholarsresearchlibrary.com
HR-MS Isotopic EnrichmentCalculation based on relative intensities of isotopic ions. rsc.org
Purity Specification≥99% deuterated forms (d₁-d₃); ≤1% d₀ caymanchem.com
NMR Structural IntegrityComparison with non-labeled omeprazole spectrum. researchgate.net, rsc.org

Positional Characterization of Deuterium Labeling

Confirming that the deuterium atoms are located at the intended position—the methoxy group on the benzimidazole ring—is crucial for the standard's validity. Both NMR and tandem mass spectrometry contribute to this positional characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for determining the position of isotopic labels. rsc.org

¹H NMR: In the ¹H NMR spectrum of unlabeled omeprazole, the protons of the methoxy group (O-CH₃) produce a characteristic signal. researchgate.nethmdb.ca In the spectrum of successfully synthesized Omeprazole-d3, this signal will be absent or significantly diminished, directly indicating the substitution of protons with deuterium at that specific position.

²H NMR (Deuterium NMR): Conversely, a ²H NMR spectrum can be acquired to directly observe the deuterium signal. spectralservice.de A peak corresponding to the chemical shift of the methoxy group would confirm the presence and position of the deuterium label.

Tandem Mass Spectrometry (MS/MS): The fragmentation pattern generated in a tandem mass spectrometer can also provide positional information. When the Omeprazole-d3 molecule is fragmented, the resulting product ions can be analyzed to see if they retain the three-dalton mass shift.

In studies of omeprazole metabolism, researchers have used this principle to pinpoint where metabolic changes occur on the molecule. For instance, if a fragment ion known to contain the benzimidazole portion of the molecule shows the expected mass for the d3-label, while another fragment does not, it helps to confirm the label's location. mdpi.com The observation that the fragment ion at m/z 198 in omeprazole corresponds to the fragment at m/z 197.9 in Omeprazole-d3 supports the localization of the label away from certain parts of the molecule involved in this fragmentation. scholarsresearchlibrary.commdpi.com

Advanced Bioanalytical Methodologies Utilizing Omeprazole D3 Sodium As an Internal Standard

Principles of Stable Isotope Internal Standard Mass Spectrometry in Quantification

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis by mass spectrometry, offering a high degree of accuracy and precision. lgcstandards.comscispace.com The fundamental principle lies in the use of a compound that is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). lgcstandards.comyoutube.com In the case of Omeprazole-d3, three hydrogen atoms in the omeprazole (B731) molecule have been replaced with deuterium atoms. caymanchem.com

This isotopic analogue, Omeprazole-d3, behaves virtually identically to the unlabeled omeprazole during sample preparation, chromatography, and ionization in the mass spectrometer. lgcstandards.comyoutube.com Any loss of analyte during extraction, or variations in ionization efficiency due to matrix effects, will be mirrored by the internal standard. scispace.com Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), the ratio of their signals can be used for accurate quantification. lgcstandards.com This ratiometric measurement corrects for variations that can occur at nearly every stage of the analytical process, thereby minimizing measurement uncertainty and leading to more reliable results. lgcstandards.comscispace.com The ideal stable isotope internal standard has a sufficient mass difference from the analyte to avoid isotopic overlap but is not so different that it affects the chemical or physical properties of the molecule. lgcstandards.com

Development and Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

The development of robust and reliable LC-MS/MS assays is crucial for the accurate quantification of drugs and their metabolites in biological fluids. The use of a stable isotope-labeled internal standard like Omeprazole-d3 is integral to this process, ensuring high-quality data. ijpsr.com

Chromatographic Separation Techniques and Column Chemistry

The goal of chromatographic separation in an LC-MS/MS assay is to separate the analyte and internal standard from other endogenous components in the biological matrix to minimize interference and matrix effects. scispace.comscispace.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of omeprazole and its deuterated internal standard. scispace.comresearchgate.net

Various column chemistries are employed to achieve optimal separation. C18 columns are frequently used, offering good retention and separation for moderately polar compounds like omeprazole. scispace.comresearchgate.net For instance, a Zorbax Extend C-18 rapid resolution column (4.6 mm x 50 mm, 3.5 μm) has been used with a mobile phase of 1 mM ammonium (B1175870) acetate (B1210297) (pH 8.5) and acetonitrile (B52724) (55:45, v/v) for a rapid analysis time of 1.2 minutes. researchgate.net Other studies have utilized different C18 columns, such as a Purospher STAR C18 column (5µ, 100X4.6mm) with a mobile phase of acetonitrile and 5mM ammonium bicarbonate buffer (70:30 v/v, pH 8.0), achieving a run time of 2.0 minutes. scispace.com

The choice of mobile phase is critical and is optimized to achieve good peak shape and resolution. Mobile phases often consist of a mixture of an aqueous component (like ammonium acetate or ammonium bicarbonate buffer) and an organic solvent (typically acetonitrile or methanol). scispace.comresearchgate.netdoi.org The pH of the aqueous phase is also an important parameter to control the ionization state of omeprazole and achieve consistent retention. scispace.com Gradient elution, where the composition of the mobile phase is changed during the run, can be used to improve the separation of multiple analytes or to reduce run times. nih.gov

Here is an interactive data table summarizing chromatographic conditions from various studies:

Mass Spectrometric Parameters for Omeprazole-d3 (Sodium) and Analytes (e.g., Selected Reaction Monitoring, Ionization Modes)

Mass spectrometry provides the high selectivity and sensitivity needed for bioanalysis. Electrospray ionization (ESI) is the most commonly used ionization technique for omeprazole and its deuterated internal standard, typically operated in the positive ion mode. scispace.comdoi.orgmdpi.com

Tandem mass spectrometry (MS/MS) is employed for quantification using Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). mdpi.comnih.gov In this technique, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity and reduces background noise.

For omeprazole, the most common precursor → product ion transition is m/z 346.1 → 197.9. doi.orgnih.gov For Omeprazole-d3, the precursor ion has a mass-to-charge ratio of m/z 349, reflecting the addition of three deuterium atoms. The fragmentation pattern is often similar to the unlabeled compound, with a common transition being m/z 349 → 198. nih.govnih.gov

Key mass spectrometric parameters that are optimized include:

Ion spray voltage: Typically set around 4500 V. doi.org

Temperature of the ion transfer capillary: Maintained at elevated temperatures, for example, 310 °C. doi.org

Collision energy: This is optimized for each analyte and internal standard to achieve the most abundant and stable fragment ion. For example, a collision energy of 12 V for omeprazole and 25 V for a different internal standard has been reported. doi.org

Collision gas pressure: Argon is commonly used as the collision gas. doi.org

The following interactive table presents typical mass spectrometric parameters for the analysis of omeprazole and Omeprazole-d3.

Strategies for Sample Preparation from Diverse Biological Matrices in Research

Effective sample preparation is a critical step in bioanalysis to remove interfering substances from the biological matrix and concentrate the analyte of interest. The choice of technique depends on the nature of the matrix (e.g., plasma, saliva, tissue homogenate), the properties of the analyte, and the required sensitivity of the assay. scispace.commdpi.com

Protein Precipitation Methodologies

Protein precipitation (PPT) is a simple and rapid method for sample preparation, particularly for plasma and serum samples. doi.orgmdpi.com It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample. doi.orgnih.gov This causes the proteins to denature and precipitate out of solution. After centrifugation, the clear supernatant containing the analyte and internal standard can be directly injected into the LC-MS/MS system or further processed. doi.org

While fast and straightforward, PPT may result in less clean extracts compared to other techniques, which can sometimes lead to matrix effects. scispace.com However, for many applications, the speed and simplicity of PPT make it an attractive option. A study by Macek et al. (2007) utilized protein precipitation with acetonitrile for the rapid determination of omeprazole in human plasma. researchgate.net Another method involved precipitating plasma proteins with an extraction buffer and TBME solvent. scispace.com

Solid-Phase Extraction Techniques

Solid-phase extraction (SPE) is a more selective and powerful sample preparation technique compared to protein precipitation. nih.govnih.gov It utilizes a solid sorbent material packed in a cartridge or a 96-well plate to isolate the analyte from the complex biological matrix. scispace.comnih.gov The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. nih.gov

SPE can provide cleaner extracts, leading to reduced matrix effects and improved assay sensitivity. nih.gov Various sorbent chemistries can be used, including reversed-phase (e.g., C8, C18), normal-phase, and ion-exchange materials, allowing for optimization based on the analyte's properties. nih.govnih.gov For example, LiChrolut RP-18 cartridges have been successfully used for the extraction of pantoprazole, a related proton pump inhibitor, from plasma. nih.gov While more time-consuming and expensive than PPT, SPE is often the method of choice when high sensitivity and selectivity are required. nih.govsemanticscholar.org A novel approach using graphene oxide-based tablets for SPE has also been developed for the extraction of omeprazole from saliva. mdpi.com

Rigorous Method Validation Criteria in Bioanalytical Research

The validation of bioanalytical methods is a cornerstone of drug discovery and development, ensuring the integrity and reliability of pharmacokinetic and toxicokinetic data. When Omeprazole-d3 (sodium) is employed as an internal standard (IS) for the quantification of omeprazole or other analogous compounds, the analytical method must undergo a stringent validation process. This process adheres to guidelines set forth by international regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to confirm that the method is fit for its intended purpose. researchgate.nettandfonline.comnih.gov

Assessment of Linearity and Calibration Range

Linearity demonstrates the direct proportionality between the instrumental response and the concentration of the analyte. For this assessment, calibration standards are prepared at various concentration levels in a biological matrix. The concentration of Omeprazole-d3 (sodium) as the IS is maintained at a constant level in all calibration standards and quality control (QC) samples.

A calibration curve is generated by plotting the peak area ratio of the analyte to the IS against the nominal analyte concentration. A linear regression analysis, often with a weighting factor such as 1/x or 1/x², is applied to the data. Acceptance criteria typically require a correlation coefficient (r²) of 0.99 or greater. nih.govnih.gov Furthermore, the back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values, and within ±20% for the lower limit of quantification (LLOQ). researchgate.netnih.gov For instance, a method for omeprazole in human plasma might exhibit linearity over a range of 1 to 500 ng/mL. nih.govd-nb.info

Table 1: Representative Data for a Calibration Curve of Omeprazole using Omeprazole-d3 (sodium) as an Internal Standard

Nominal Concentration (ng/mL)Analyte/IS Peak Area RatioCalculated Concentration (ng/mL)Accuracy (%)
1.0 (LLOQ)0.00520.9595.0
2.50.01302.55102.0
10.00.05159.8098.0
50.00.258051.10102.2
100.00.5190101.50101.5
250.01.2950248.5099.4
500.0 (ULOQ)2.5980505.00101.0

This table contains illustrative data and does not represent actual experimental results.

Evaluation of Precision and Accuracy

Precision measures the degree of scatter between a series of measurements of the same sample, expressed as the coefficient of variation (CV), while accuracy reflects the closeness of the measured value to the true value, expressed as a percentage. fda.gov Both are evaluated at multiple QC levels (low, medium, and high) through replicate analyses within a single day (intra-day) and over several days (inter-day). researchgate.netnih.gov

For a method to be deemed acceptable, the CV for precision should not exceed 15% for all QC levels (except for the LLOQ, where up to 20% is permissible). nih.gov Similarly, the accuracy should be within 80-120% for the LLOQ and 85-115% for all other QCs. fda.gov For example, a validated method for multiple acid-suppressing drugs using Omeprazole-d3 as an IS reported intra- and inter-day precision from 1.1% to 14.6% and accuracy from 0.0% to 14.7%. tandfonline.comdovepress.com

Table 2: Summary of Intra-day and Inter-day Precision and Accuracy for Omeprazole Quantification using Omeprazole-d3 (sodium) IS

QC LevelNominal Conc. (ng/mL)Intra-day Precision (CV%) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (CV%) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ1.08.5104.211.2102.5
Low3.06.298.77.899.1
Medium80.04.1101.55.5100.8
High400.03.599.34.9101.2

This table contains illustrative data and does not represent actual experimental results.

Determination of Sensitivity and Lower Limit of Quantification (LLOQ)

The sensitivity of a bioanalytical method is defined by its LLOQ, which is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable precision and accuracy. nih.gov The analyte's response at the LLOQ must be clearly distinguishable from the background noise, typically at least five times the response of a blank sample. researchgate.net The LLOQ for omeprazole in human plasma, using Omeprazole-d3 as an IS, has been established at levels as low as 1 ng/mL and 0.025 ng/mL in different studies. nih.govd-nb.infoworktribe.com

Analysis of Selectivity and Matrix Effects

Selectivity is the ability of the method to measure the analyte of interest without interference from other components in the biological matrix, such as metabolites or endogenous substances. researchgate.net This is confirmed by analyzing at least six different blank matrix samples to ensure no significant peaks are present at the retention times of the analyte and Omeprazole-d3 (sodium). researchgate.nettandfonline.com

The matrix effect is the alteration of ionization efficiency due to co-eluting matrix components. It is assessed by comparing the analyte's response in a post-extraction spiked sample to that in a neat solution. The use of a stable isotope-labeled internal standard like Omeprazole-d3 is the preferred approach to mitigate and correct for matrix effects. tandfonline.commdpi-res.com The coefficient of variation of the IS-normalized matrix factor should be less than 15%. tandfonline.com

Evaluation of Extraction Recovery

Extraction recovery quantifies the efficiency of the sample preparation process. It is determined by comparing the analyte's peak area in an extracted sample to that of a non-extracted standard of the same concentration. While high recovery is advantageous, consistency and reproducibility across the concentration range are more critical. Studies have shown consistent extraction recoveries for omeprazole and its internal standards, often ranging from 88.1% to 96.7%. tandfonline.comdovepress.com The recovery of the analyte and Omeprazole-d3 (sodium) should be comparable.

Table 3: Illustrative Extraction Recovery Data for Omeprazole and Omeprazole-d3 (sodium)

AnalyteConcentration LevelMean Peak Area (Extracted Samples)Mean Peak Area (Post-Extraction Spiked Samples)Recovery (%)
OmeprazoleLow QC8,95010,10088.6
OmeprazoleMedium QC221,400245,70090.1
OmeprazoleHigh QC889,600992,80089.6
Omeprazole-d3Working Conc.452,100505,70089.4

This table contains illustrative data and does not represent actual experimental results.

Stability Studies in Research Samples

Stability evaluations are crucial to ensure that the analyte's concentration remains unchanged from sample collection to analysis. uci.edu These studies expose the analyte in the biological matrix to various conditions that may be encountered during the study's lifecycle. Key stability assessments include:

Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles.

Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a duration that reflects typical sample handling times.

Long-Term Stability: Confirms stability at the intended storage temperature (e.g., -80°C) for a period that meets or exceeds the sample storage time in a clinical or preclinical study. dovepress.com

Post-Preparative Stability: Determines the stability of processed samples awaiting injection in the autosampler.

For each condition, the measured concentrations of the stability-testing samples are compared against those of freshly prepared samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration for the analyte to be considered stable. tandfonline.comdovepress.com

Application in Multi-Analyte Quantification Assays for Related Compounds

The stable isotope-labeled compound, Omeprazole-d3, serves as an exemplary internal standard (IS) in the development and validation of sophisticated bioanalytical methods for the simultaneous quantification of multiple related compounds. Its structural similarity and identical physicochemical properties to the parent drug, omeprazole, ensure that it mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability and matrix effects. This is particularly crucial in complex matrices such as human plasma.

A key application of Omeprazole-d3 is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to measure several proton pump inhibitors (PPIs) concurrently. tandfonline.com Such multi-analyte methods are highly efficient for clinical research and therapeutic drug monitoring, offering a significant advantage over single-analyte approaches by saving time and reducing costs associated with drug development. tandfonline.com

In a notable study, a UPLC-MS/MS method was developed for the simultaneous determination of five different PPIs—esomeprazole (B1671258), rabeprazole, ilaprazole, lansoprazole, and pantoprazole—in human plasma. tandfonline.com In this assay, Omeprazole-d3 was employed as the internal standard for all the mentioned PPIs. tandfonline.com The method demonstrated excellent linearity and precision, highlighting the robustness that a suitable internal standard like Omeprazole-d3 can provide. tandfonline.com

The utility of Omeprazole-d3 also extends to pharmacokinetic studies where the parent drug and its metabolites are quantified. For instance, in studies investigating the metabolism of omeprazole, Omeprazole-d3 can be co-administered with the unlabeled drug. This allows for the precise identification and quantification of metabolites in various biological samples, including plasma and brain tissue, by tracking the characteristic mass difference of 3 Daltons between the metabolites of omeprazole and its deuterated counterpart. mdpi.com

Furthermore, the application of Omeprazole-d3 is not limited to the analysis of PPIs. It has been used as a surrogate internal standard in methods developed for the quantification of a wide range of pharmaceuticals in environmental samples, such as urban wastewater. aquaenergyexpo.com In these scenarios, while not structurally identical to all analytes, its stability and consistent behavior during solid-phase extraction (SPE) and LC-MS/MS analysis help to correct for procedural losses and matrix-induced signal suppression or enhancement for compounds analyzed in positive ion mode. aquaenergyexpo.com

The following tables summarize the application of Omeprazole-d3 as an internal standard in representative multi-analyte assays.

Table 1: Simultaneous Quantification of Proton Pump Inhibitors in Human Plasma

AnalyteInternal StandardMethodLower Limit of Quantification (LLOQ)Linearity RangeReference
EsomeprazoleOmeprazole-d3UPLC-MS/MS0.2 ng/mL0.2–200 ng/mL tandfonline.com
RabeprazoleOmeprazole-d3UPLC-MS/MS0.2 ng/mL0.2–200 ng/mL tandfonline.com
IlaprazoleOmeprazole-d3UPLC-MS/MS0.2 ng/mL0.2–200 ng/mL tandfonline.com
LansoprazoleOmeprazole-d3UPLC-MS/MS0.2 ng/mL0.2–200 ng/mL tandfonline.com
PantoprazoleOmeprazole-d3UPLC-MS/MS0.2 ng/mL0.2–200 ng/mL tandfonline.com

Table 2: Quantification of Omeprazole and its Metabolites

AnalyteInternal StandardMethodLower Limit of Quantification (LLOQ)Linearity RangeReference
OmeprazoleOmeprazole-d3LC-QTOF-MS3.02 ng/mL3.02–6670 ng/mL mdpi.com
Omeprazole MetabolitesOmeprazole-d3 (co-administered)LC-QTOF-MS with IDANot ApplicableNot Applicable mdpi.com

Table 3: Analysis of Pharmaceuticals in Urban Wastewater

Analyte ClassInternal StandardMethodSample VolumeSpiking ConcentrationReference
Acidic, Neutral, and Basic PharmaceuticalsOmeprazole-d3 (and others)UHPLC-MS/MS100 mL0.1 µg/L aquaenergyexpo.com

These examples underscore the versatility and reliability of Omeprazole-d3 as an internal standard in demanding bioanalytical applications. Its use significantly enhances the accuracy and precision of multi-analyte quantification assays, making it an invaluable tool in both clinical and environmental research.

Investigations into Pharmacokinetic and Metabolic Pathways Using Omeprazole D3 Sodium

Non-Clinical Pharmacokinetic Profiling in In Vivo Models

Stable isotope-labeled omeprazole (B731) is instrumental in defining the pharmacokinetic profile of the drug in non-clinical settings. These studies provide foundational knowledge on how the compound is absorbed, distributed, metabolized, and excreted (ADME).

Mouse models are frequently employed to investigate the in vivo behavior of omeprazole. In these studies, Omeprazole-d3 is often co-administered with an equal ratio of unlabeled omeprazole to the animals. mdpi.comnih.gov This approach has been utilized across various routes of administration, including intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.), to comprehensively understand how the route of delivery influences the drug's subsequent pharmacokinetic profile and metabolic fate. mdpi.comnih.gov For pharmacokinetic analysis, a dose of 10 mg/kg of omeprazole was administered to mice, while a higher dose of 50 mg/kg (as a 1:1 mixture of omeprazole and Omeprazole-d3) was used for metabolite identification studies. nih.gov

A critical aspect of pharmacokinetic profiling is understanding the extent to which a drug distributes into various tissues. Following administration in mouse models, samples of both blood (plasma) and brain tissue are collected at specific time points. nih.gov Brain tissue is typically perfused to remove residual blood and then homogenized to prepare it for analysis. nih.gov The concentrations of omeprazole in both plasma and brain homogenates are then quantified using sensitive bioanalytical techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.gov This allows for the construction of time-concentration profiles for each tissue, revealing the dynamics of drug uptake and clearance from both the central circulation and the central nervous system (CNS). researchgate.net

The brain-to-plasma partition coefficient (Kp) is a quantitative measure of a drug's ability to cross the blood-brain barrier and distribute into the brain. nih.gov It is calculated from the ratio of the Area Under the Curve (AUC) of the drug's concentration in the brain to its AUC in the plasma. nih.govresearchgate.net Studies in mice have shown that omeprazole is capable of penetrating the brain. nih.gov The Kp value was determined to be 0.15 following intravenous administration, indicating that the drug can access the CNS. nih.govresearchgate.net The Kp values were found to be lower after intraperitoneal and oral administration. nih.gov These findings confirm that omeprazole can penetrate the brain, a crucial factor when considering its potential neurological effects. nih.gov

Table 1: Brain-to-Plasma Partition Coefficients (Kp) of Omeprazole in Mice

Administration Route Kp Value
Intravenous (i.v.) 0.15
Intraperitoneal (i.p.) 0.068

This table is based on data from a study exploring omeprazole's distribution in mice. nih.gov

Advanced Metabolite Identification and Profiling Strategies

Identifying the full spectrum of drug metabolites is essential for understanding a drug's efficacy and potential interactions. The use of Omeprazole-d3 significantly aids in this process, allowing for the confident identification of drug-related molecules within a complex biological matrix.

A key advanced strategy involves the simultaneous administration of omeprazole and Omeprazole-d3, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.comnih.gov This stable isotope ratio-monitoring approach is highly effective for tracing drug-related metabolites. mdpi.com Because the administered mixture contains a 1:1 ratio of the unlabeled drug and its deuterated (d3) analogue, any true metabolite will appear in the mass spectrometer as a pair of ion peaks with a characteristic mass difference of 3 Daltons. mdpi.comnih.gov This unique isotopic signature allows researchers to efficiently and accurately distinguish true drug metabolites from the thousands of other endogenous compounds present in plasma and brain samples. mdpi.com This method was successfully used to identify seventeen distinct metabolites of omeprazole in mice. mdpi.comnih.gov

To determine the chemical structure of the metabolites identified via the isotope ratio-monitoring method, Information-Dependent Acquisition (IDA) scans are implemented, often on a high-resolution liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) system. mdpi.comnih.gov This technique operates in two stages. First, the instrument performs a full scan (TOF-MS) to detect all ions within a specified mass range, identifying the characteristic metabolite pairs with the 3-Dalton mass difference. nih.gov Based on this initial information, the instrument automatically and immediately performs a second, targeted product ion scan on those specific "parent" ions. nih.gov This second scan fragments the ions and analyzes the resulting pieces, creating a fragmentation pattern that provides detailed structural information, which is essential for elucidating the exact chemical structure of the metabolites. mdpi.comnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
Omeprazole
Omeprazole-d3 (sodium)

Discovery and Characterization of Novel Omeprazole Metabolites

The challenge in metabolite identification lies in distinguishing drug-related molecules from the vast array of endogenous compounds present in biological samples. The co-administration of a stable-isotope labeled drug like Omeprazole-d3 with the unlabeled drug is a powerful technique to overcome this hurdle. Any resulting metabolites from the deuterated parent compound will exhibit a characteristic mass shift—in this case, a 3-dalton difference—compared to the metabolites of the unlabeled drug. This "isotope pattern" serves as a highly specific filter to pinpoint drug-related peaks in mass spectrometry data.

This approach has been successfully employed to uncover previously unknown metabolic pathways for omeprazole. In a study involving mice, the simultaneous administration of omeprazole and Omeprazole-d3 led to the identification of seventeen metabolites in brain and plasma samples. This included the discovery of novel metabolites, such as a hydroxy glucuronide metabolite, which had not been previously reported. The observed metabolites varied depending on the administration route (intraperitoneal, intravenous, or oral) and the biological matrix (brain or plasma), highlighting the complexity of omeprazole's metabolic profile. Research has also extended to environmental studies, where analysis of wastewater and surface water revealed the presence of numerous omeprazole metabolites, with up to twenty-four detected and tentatively identified in urine samples.

Elucidation of Omeprazole Metabolic Pathways

Omeprazole-d3 has been instrumental in confirming and detailing the primary metabolic pathways of omeprazole. The major routes of biotransformation for omeprazole include hydroxylation, sulfoxidation, and O-demethylation.

Table 1: Major Metabolic Pathways of Omeprazole

Metabolic PathwayPrimary MetaboliteKey Enzymes InvolvedReference
Hydroxylation5-hydroxyomeprazoleCYP2C19, CYP3A4
SulfoxidationOmeprazole sulfoneCYP3A4
O-Demethylation5'-O-desmethylomeprazoleCYP2C19

Mechanistic Studies of Omeprazole Metabolism by Cytochrome P450 Enzymes

The metabolism of omeprazole is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, with two isoforms playing the most significant roles.

Investigation of CYP2C19 and CYP3A4 Involvement

Extensive research has established that CYP2C19 and CYP3A4 are the principal enzymes responsible for omeprazole's metabolism. CYP2C19 is the primary enzyme for the formation of 5-hydroxyomeprazole. This pathway is the main determinant of omeprazole clearance in individuals with normal CYP2C19 function. On the other hand, CYP3A4 is almost exclusively responsible for converting omeprazole to omeprazole sulfone. While both enzymes can contribute to the formation of various metabolites, their substrate and product specificities lead to distinct metabolic profiles. For instance, the intrinsic clearance (Vmax/Km) for the formation of hydroxyomeprazole (B127751) by CYP2C19 is significantly higher than that for omeprazole sulfone by CYP3A4. Both omeprazole and its metabolites can also act as inhibitors of these enzymes, potentially leading to drug-drug interactions.

Research on Stereoselective Metabolism of Omeprazole Enantiomers (R-omeprazole and S-omeprazole)

Omeprazole is a chiral molecule and exists as two enantiomers, R-omeprazole and S-omeprazole (esomeprazole). The metabolism of these enantiomers is highly stereoselective, a phenomenon primarily driven by the specificities of CYP2C19 and CYP3A4.

CYP2C19 preferentially metabolizes R-omeprazole, primarily through 5-hydroxylation. The intrinsic clearance for the formation of the hydroxy metabolite from R-omeprazole is substantially higher than from S-omeprazole. Conversely, CYP3A4 displays a preference for the S-enantiomer, mediating its conversion to omeprazole sulfone. The intrinsic clearance for sulfone formation from S-omeprazole is about ten times higher than from R-omeprazole. This differential metabolism results in S-omeprazole having a slower clearance and consequently higher plasma concentrations compared to R-omeprazole when administered as a racemic mixture.

Table 2: Stereoselective Metabolism of Omeprazole Enantiomers

EnantiomerPrimary Metabolizing EnzymeMajor Metabolic ReactionRelative ClearanceReference
R-omeprazoleCYP2C195-hydroxylationHigher
S-omeprazole (Esomeprazole)CYP3A4SulfoxidationLower

Computational and Density Functional Theory (DFT) Insights into Metabolic Activation Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have provided profound insights into the electronic mechanisms of omeprazole metabolism. DFT calculations allow researchers to model the reaction pathways at a quantum-mechanical level, elucidating factors like activation energy barriers that govern metabolic selectivity.

These studies have investigated the C-H bond activation required for the hydroxylation of R- and S-omeprazole by CYP2C19, demonstrating a two-state rebound mechanism. DFT calculations have shown that the activation free energy barrier for hydrogen abstraction is lower for R-omeprazole (15.7 kcal/mol) than for S-omeprazole (17.5 kcal/mol), which is consistent with the experimentally observed faster metabolism of the R-enantiomer by CYP2C19. Similarly, the sulfoxidation of S-omeprazole by CYP3A4 has been examined, with a calculated activation free energy barrier of 9.9 kcal/mol. These computational results complement experimental findings, revealing that CYP2C19 preferentially metabolizes R-omeprazole to the more easily excreted hydrophilic hydroxyomeprazole, while CYP3A4 converts S-omeprazole to the more lipophilic sulfone, leading to its slower excretion.

Tracing Drug-Related Metabolites in Complex Biological Systems

The application of Omeprazole-d3 extends to tracing the distribution of the drug and its metabolites in intricate biological systems, such as the brain. The brain's complexity and the low concentrations of drug metabolites present significant analytical challenges. The use of a stable isotope-labeled internal standard is crucial for accurate quantification and identification in such matrices.

Research on Enzyme Kinetics and Drug Target Interactions Involving Omeprazole D3 Sodium

In Vitro Enzyme Inhibition Kinetics and Potency Studies (e.g., H+/K+-ATPase)

Omeprazole-d3 (sodium), an isotopic analog of omeprazole (B731), is primarily utilized in pharmacokinetic studies as an internal standard. caymanchem.comresearchgate.net The vast body of research on enzyme inhibition kinetics has been performed on its non-deuterated counterpart, omeprazole. These studies are directly applicable to understanding the inhibitory action of the deuterated form, as the core mechanism is identical. Omeprazole acts as a specific and irreversible inhibitor of the gastric H+/K+-ATPase, the enzyme responsible for the final step of acid secretion in parietal cells. nih.govdrugbank.com

The inhibitory potency of omeprazole is highly dependent on the pH of the surrounding environment. nih.govnih.gov The drug itself is a prodrug and requires activation in an acidic milieu. jnmjournal.org In in vitro studies using isolated H+/K+-ATPase preparations, omeprazole's inhibitory activity is significantly more pronounced at acidic pH compared to neutral pH. nih.govnih.gov For instance, when pre-incubated with pig gastric (H+ + K+)-ATPase preparations, omeprazole showed a nearly 60-fold increase in its ability to inhibit the enzyme when the pH was lowered from 7.4 to 5.0. nih.gov This pH-dependent activation is a critical feature of its mechanism, ensuring that its inhibitory action is targeted to the acidic compartments where the proton pump is active.

The inhibition of H+/K+-ATPase by omeprazole is also time-dependent, a characteristic of covalent inhibitors. nih.gov Studies on hog gastric microsomes demonstrated that the inhibitory effect of omeprazole on H+/K+-ATPase activity increased with the duration of preincubation with the enzyme before the addition of ATP. semanticscholar.org The potency, often expressed as the half-maximal inhibitory concentration (IC50), varies based on experimental conditions such as pH and enzyme concentration. nih.gov

Inhibition of H+/K+-ATPase by Omeprazole Under Various pH Conditions
Enzyme SourcepHIC50 ValueReference
Pig Gastric Microsomes6.13.9 µM nih.gov
Pig Gastric Microsomes7.436 µM nih.gov
Rabbit Gastric Microsomes6.016.1 µM semanticscholar.org

The inhibition of K+-stimulated ATPase activity by omeprazole occurs in parallel with the inhibition of the K+-stimulated p-nitrophenylphosphatase activity and the formation of the phosphoenzyme intermediate, indicating a direct interference with the enzyme's catalytic cycle. nih.gov The degree of ATPase activity inhibition correlates directly with the amount of the inhibitor bound to the enzyme. nih.gov Research comparing different activation methods showed that when omeprazole was activated within intact gastric vesicles (which pump protons to create an internal acidic space), complete inhibition required the binding of approximately 1.8 moles of omeprazole per mole of enzyme. pharmgkb.org In contrast, in lyophilized vesicles where the enzyme is more broadly exposed, about 13 moles of omeprazole were needed for complete inhibition, highlighting the efficiency of targeted activation at the enzyme's site of action. pharmgkb.org

Mechanistic Probes for Covalent Binding Studies to Target Enzymes

Omeprazole serves as a classic example of a covalent inhibitor, and its deuterated form, Omeprazole-d3, is a valuable tool for mechanistic studies, particularly in quantifying the parent compound and its metabolites during drug interaction studies. caymanchem.comresearchgate.net The mechanism of inhibition involves a multi-step process that begins with the drug's accumulation in the acidic compartments of gastric parietal cells. jnmjournal.org

Acid-Catalyzed Activation : Omeprazole is a weak base that, upon reaching an acidic environment (pH < 4), undergoes a proton-catalyzed rearrangement. jnmjournal.org This transformation converts the initial benzimidazole (B57391) structure into a highly reactive cationic sulfenamide (B3320178) intermediate. nih.govacs.org This acid activation step is crucial and is the reason for the drug's specific action at the proton pump. nih.gov

Covalent Disulfide Bond Formation : The generated sulfenamide is a thiophilic reagent that readily reacts with sulfhydryl groups (-SH) of cysteine residues on the H+/K+-ATPase. nih.govnih.gov This reaction results in the formation of a stable, covalent disulfide bond between the drug and the enzyme. drugbank.comprobes-drugs.org This covalent linkage permanently inactivates the enzyme. probes-drugs.org

Studies have identified specific cysteine residues on the alpha subunit of the H+/K+-ATPase that are critical for this interaction. jnmjournal.orgprobes-drugs.org Cys813, located on an extracellular loop of the enzyme, is considered the primary site for covalent binding by omeprazole and other proton pump inhibitors. jnmjournal.org The formation of this disulfide bond with essential sulfhydryl groups is directly responsible for the inhibition of the enzyme's ability to pump protons. nih.gov

The covalent nature of this bond has been confirmed through experiments showing that the inhibition can be prevented by pre-treating the enzyme with sulfhydryl-reacting agents like beta-mercaptoethanol. nih.gov Furthermore, while established inhibition is difficult to reverse, high concentrations of such reducing agents can restore some enzyme activity by breaking the disulfide bridge, which further supports this mechanism. nih.gov These mechanistic insights confirm that omeprazole acts as a H+-activated oxidizing agent of the enzyme's sulfhydryl groups. nih.gov

Applications in Investigating Drug-Target Engagement at a Molecular Level

Omeprazole-d3 (sodium) is instrumental in precisely investigating drug-target engagement at the molecular level, primarily through its application as an internal standard in mass spectrometry-based assays. caymanchem.com The stable isotope-labeled d3-tag allows for the accurate quantification of the non-deuterated omeprazole in biological samples, such as plasma or tissue homogenates, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comresearchgate.net This is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, which correlates drug concentration with its therapeutic or adverse effects, thereby providing a quantitative measure of target engagement over time. mdpi.com

The use of deuterated compounds extends to more sophisticated biophysical techniques. For example, solid-state 2H Nuclear Magnetic Resonance (NMR) experiments can be performed on deuterated inhibitors bound to their target membrane proteins. ox.ac.uk Such studies can reveal information about the dynamics of the deuterated functional groups within the ligand-binding pocket, offering insights into the binding mechanism and the orientation of the inhibitor within its high-affinity site in an intact membrane environment. ox.ac.uk

Furthermore, the well-understood covalent binding mechanism of omeprazole makes it a model compound for developing new methods to study drug-target interactions. For example, monoclonal antibodies have been developed that specifically recognize protein-bound omeprazole. nih.gov These antibodies can be used to characterize the full range of protein targets, including potential off-target interactions, which is crucial for understanding the broader pharmacological profile of a drug. nih.gov Such tools allow for the detection of omeprazole-protein complexes and can help investigate whether these interactions are responsible for long-term side effects. nih.gov This approach demonstrates that omeprazole can bind to a variety of proteins, sometimes in a manner not dependent on cysteine residues, forming highly stable complexes. nih.gov These methods, often validated using isotopically labeled compounds like Omeprazole-d3, are vital for advancing drug discovery and ensuring the selectivity of new covalent drugs. nih.gov

Future Directions and Emerging Research Applications of Omeprazole D3 Sodium

Integration with Advanced Analytical Techniques (e.g., High-Resolution Mass Spectrometry, Imaging Mass Spectrometry)

The use of stable isotope-labeled compounds is fundamental to modern bioanalysis, and Omeprazole-d3 is a prime example of this application, particularly when coupled with advanced analytical technologies.

High-Resolution Mass Spectrometry (HRMS): Omeprazole-d3 (sodium) is extensively used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the precise quantification of omeprazole (B731) in biological matrices like plasma and brain tissue. researchgate.netresearchgate.net In HRMS techniques, such as Time-of-Flight (TOF) and Orbitrap mass spectrometry, Omeprazole-d3 provides significant advantages over non-labeled standards.

A key application is in metabolite identification (MetID) studies. researchgate.netnih.gov Researchers can administer a 1:1 mixture of omeprazole and Omeprazole-d3 to an in vivo or in vitro system. nih.govmdpi.com The mass spectrometer is then programmed to look for characteristic "doublets" in the mass spectra. Any metabolite originating from the drug will appear as a pair of peaks with a mass difference of exactly 3 Daltons, corresponding to the mass difference between the parent drug and its deuterated analog. nih.govmdpi.com This approach, often combined with information-dependent analysis (IDA), allows for the rapid and confident identification of novel metabolites even in highly complex biological matrices, as it effectively filters out endogenous interferences. researchgate.netnih.govnih.gov For instance, a study successfully used this method to identify seventeen omeprazole metabolites in mouse brain and plasma, observing different profiles depending on the route of administration. mdpi.comnih.gov

The table below summarizes the mass-to-charge ratio (m/z) transitions used in selected reaction monitoring (SRM) for quantifying omeprazole using its deuterated analog as an internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Technique
Omeprazole346198Tandem Mass Spectrometry (MS/MS)
Omeprazole-d3349198Tandem Mass Spectrometry (MS/MS)
Data sourced from a study on an acid-neutralizing omeprazole formulation. mdpi.comnih.gov

Imaging Mass Spectrometry (IMS): While specific published applications of Omeprazole-d3 (sodium) in imaging mass spectrometry are not yet widespread, the potential is significant. IMS techniques, such as MALDI-IMS and DESI-IMS, allow for the visualization of the spatial distribution of drugs and their metabolites within tissue sections. The use of a deuterated standard like Omeprazole-d3 would be invaluable in this context. By co-administering the labeled and unlabeled drug, researchers could more easily distinguish the drug-related signals from the background chemical noise of the tissue, enabling a more accurate mapping of where the drug and its metabolites accumulate. This could provide critical insights into drug targeting, tissue penetration, and localized metabolic activity.

Potential in Advanced Mechanistic and Pathway-Focused Toxicological Research

Omeprazole-d3 (sodium) is a powerful tool for investigating the fundamental mechanisms and pathways underlying drug action and toxicology, distinct from simply cataloging adverse effects. Its utility lies in tracing the metabolic fate of the parent compound.

Toxicological events are often initiated by the metabolic activation of a drug into reactive metabolites. Omeprazole is extensively metabolized by the cytochrome P450 (CYP) enzyme system, primarily CYP2C19 and CYP3A4, to form metabolites like hydroxyomeprazole (B127751) and omeprazole sulfone. drugbank.compharmgkb.org Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in metabolism. pharmgkb.org

By using Omeprazole-d3, researchers can conduct sophisticated studies to probe these metabolic pathways. For example, in systems with known CYP genotypes, the rate of formation of deuterated metabolites can be precisely tracked. This allows for a detailed investigation into how specific enzymes contribute to the metabolic profile of omeprazole. Such studies can elucidate the formation of potentially reactive intermediates and the mechanisms by which they are generated and detoxified, without focusing on the eventual toxic outcome. For instance, long-term omeprazole use has been associated with hyperplasia of oxyntic mucosal cells, a process linked to hypergastrinemia secondary to acid inhibition. epa.gov Using Omeprazole-d3 in animal models could help to trace the specific metabolic pathways and cellular changes that are directly linked to the drug's presence and metabolism in gastric cells over time, providing a clearer picture of the initiating molecular events.

Development of New Deuterated Analogs for Specific Research Questions

The strategic placement of deuterium (B1214612) atoms at different positions on a drug molecule can selectively slow down metabolic processes at those sites, a principle known as the "deuterium kinetic isotope effect." scispace.com While Omeprazole-d3 (with deuterium on the methoxy (B1213986) group) is the most common analog, the development of new, site-specifically deuterated analogs of omeprazole could answer more nuanced research questions. medchemexpress.commedchemexpress.commedchemexpress.com

Deuteration has gained significant attention for its potential to favorably alter the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com The metabolism of omeprazole is stereoselective and occurs at multiple sites. pharmgkb.org For example, CYP2C19 is primarily responsible for forming 5-hydroxyomeprazole, while CYP3A4 contributes to the formation of omeprazole sulfone. pharmgkb.orgacs.org

Creating new deuterated analogs could allow researchers to:

Isolate Specific Metabolic Pathways: By placing deuterium atoms on the pyridine (B92270) or benzimidazole (B57391) rings, researchers could selectively inhibit metabolism at those sites, thereby magnifying the importance of other pathways. This would allow for a detailed functional study of individual CYP enzymes and their roles in omeprazole disposition.

Enhance Metabolic Stability: As demonstrated with deuterated versions of other drugs like clopidogrel (B1663587) and paroxetine, strategic deuteration can reduce the formation of unwanted metabolites or decrease drug-drug interactions. nih.govkarger.com A new deuterated omeprazole analog could be designed to specifically reduce its interaction with the CYP2C19 enzyme, potentially leading to more predictable pharmacokinetics across populations with different CYP2C19 genotypes.

Probe Mechanistic Questions: A library of deuterated omeprazole analogs could be synthesized to systematically investigate structure-metabolism relationships. scispace.com

The table below outlines hypothetical deuterated omeprazole analogs and the research questions they could help address.

Hypothetical AnalogSite of DeuterationPotential Research Question
Omeprazole-pyridine-d4Pyridine RingWhat is the contribution of pyridine ring metabolism to the overall clearance of omeprazole?
Omeprazole-benzimidazole-d3Benzimidazole RingHow does altering the benzimidazole core affect binding to the H+/K+ ATPase proton pump?
(S)-Omeprazole-d(x)Specific site on Esomeprazole (B1671258)Can deuteration reduce the formation of the lipophilic sulfone metabolite by CYP3A4, potentially altering its disposition? acs.org

Role in Systems Biology and Multi-Omics Approaches for Comprehensive Drug Action Understanding

Systems biology aims to understand the complex interactions within a biological system. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, are central to this field. Omeprazole-d3 (sodium) is poised to play a crucial role in these integrative studies by enabling a clear distinction between the drug's effects and the background biological complexity.

A recent study used a deep-learning framework called multi-omics variational autoencoders (MOVE) to analyze data from a large cohort of patients with type 2 diabetes, identifying associations between 20 common drugs and various "omics" data. dtu.dk Omeprazole was one of the drugs studied, and the analysis revealed its association with changes in the gut microbiome and other molecular profiles. dtu.dk

In such complex studies, tracing the direct impact of a drug can be challenging. This is where a stable isotope-labeled version like Omeprazole-d3 becomes exceptionally valuable. By introducing Omeprazole-d3 into a multi-omics study (either in cell culture, animal models, or potentially human volunteers), researchers can:

Trace Drug Fate: Accurately measure the levels of the drug and its deuterated metabolites across different sample types and omics layers.

Correlate Drug Exposure with Biological Response: Directly link the concentration of the drug in a specific tissue or biofluid to changes in gene expression (transcriptomics), protein levels (proteomics), and endogenous metabolite profiles (metabolomics).

Build More Accurate Models: The precise quantitative data provided by the stable isotope label allows for the construction of more robust and accurate computational models of drug action, helping to untangle direct pharmacological effects from secondary or off-target effects.

This integrated approach provides a holistic view of a drug's mechanism of action, moving beyond a single target to a system-wide understanding of its physiological impact.

Q & A

Basic: How is Omeprazole-d3 (sodium) distinguished from non-deuterated Omeprazole in analytical workflows?

Methodological Answer:

  • Analytical Differentiation : Deuterated compounds like Omeprazole-d3 (sodium) are identified via mass spectrometry (MS) due to their distinct mass shifts (e.g., +3 Da for three deuterium atoms). Isotopic purity (e.g., 98 atom% D, as per catalog data ) is validated using high-resolution MS or nuclear magnetic resonance (NMR) spectroscopy.
  • Chromatographic Separation : Reverse-phase HPLC with optimized mobile phases (e.g., phosphate buffer pH 11 ) ensures baseline separation from non-deuterated analogs. Retention time shifts due to isotopic effects must be accounted for in method validation.
  • Application : Used as an internal standard for quantitative pharmacokinetic studies to correct for matrix effects .

Advanced: What experimental strategies resolve contradictions in stability data for Omeprazole-d3 (sodium) under varying pH conditions?

Methodological Answer:

  • Controlled Stability Studies : Design accelerated degradation experiments across pH ranges (e.g., 1.2–8.0) using USP buffer systems . Monitor degradation products via LC-MS/MS to identify pH-sensitive functional groups (e.g., sulfinyl moiety ).
  • Data Reconciliation : Apply multivariate analysis (e.g., principal component analysis) to isolate confounding variables (e.g., temperature, light exposure). Cross-reference findings with pharmacopeial purity criteria for Omeprazole sodium (e.g., ≤0.15% impurity B ).
  • Recommendation : Pre-formulate stability-indicating methods with deuterated analogs to minimize isotopic exchange artifacts .

Basic: What validated protocols exist for quantifying Omeprazole-d3 (sodium) in biological matrices?

Methodological Answer:

  • Sample Preparation : Protein precipitation with acetonitrile (≥90% recovery) followed by solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges .
  • Quantification : LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 346→198 for Omeprazole-d3 ). Calibrate using deuterated internal standards to correct for ionization variability.
  • Validation Parameters : Include linearity (1–500 ng/mL), intra-day precision (CV ≤15%), and accuracy (85–115%) per ICH Q2(R1) guidelines .

Advanced: How can researchers address discrepancies in deuterium incorporation efficiency during Omeprazole-d3 (sodium) synthesis?

Methodological Answer:

  • Synthetic Optimization : Use kinetic isotope effect (KIE) studies to identify rate-limiting steps. For example, deuterium labeling at the benzimidazole-4,6,7 positions may require elevated temperatures or catalyst tuning (e.g., Pd/C in D₂O).
  • Analytical QC : Employ isotope ratio mass spectrometry (IRMS) to quantify positional deuteration. Compare against synthetic intermediates characterized via ²H-NMR .
  • Mitigation : Partner with certified suppliers providing batch-specific certificates of analysis (CoA) with isotopic purity data .

Basic: What regulatory standards govern the use of Omeprazole-d3 (sodium) in preclinical research?

Methodological Answer:

  • Pharmacopeial Compliance : Adhere to USP/EP monographs for Omeprazole sodium, including impurity profiling (e.g., Related Compound A/B ) and residual solvent limits (e.g., ≤0.5% methanol ).
  • Documentation : Maintain batch records per FAIR principles (Findable, Accessible, Interoperable, Reusable) as outlined in EU chemical data platform proposals .
  • Ethical Alignment : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) for study design .

Advanced: How do isotopic effects influence the pharmacokinetic (PK) modeling of Omeprazole-d3 (sodium) versus its protiated form?

Methodological Answer:

  • PK Parameter Adjustments : Account for deuterium-induced metabolic slowdown (e.g., CYP2C19-mediated oxidation ). Use physiologically based pharmacokinetic (PBPK) models incorporating isotope-specific clearance rates.
  • In Silico Validation : Compare simulated AUC and Cmax values against in vivo data from crossover studies in animal models.
  • Reporting : Disclose isotopic purity and potential metabolic disparities in publications to avoid misinterpretation .

Basic: What spectroscopic techniques confirm the structural integrity of Omeprazole-d3 (sodium)?

Methodological Answer:

  • ¹H/²H-NMR : Identify deuterium incorporation at specified positions (e.g., absence of proton signals at benzimidazole-4,6,7 ).
  • FT-IR : Verify sulfinyl group integrity (S=O stretch ~1030 cm⁻¹) and absence of degradation products (e.g., sulfones ).
  • XRD : Confirm crystalline structure matches non-deuterated Omeprazole sodium, with lattice parameter adjustments for isotopic mass differences .

Advanced: What strategies mitigate batch-to-batch variability in deuterated Omeprazole-d3 (sodium) for longitudinal studies?

Methodological Answer:

  • Supplier Audits : Require suppliers to provide CoAs with batch-specific isotopic enrichment data and impurity profiles .
  • In-House QC : Implement orthogonal methods (e.g., LC-HRMS + NMR) for each batch.
  • Data Normalization : Use batch-specific calibration curves and include QC samples in every analytical run .

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